molecular formula C₂₉H₃₇N₇O₅S B560134 Osimertinib mesylate CAS No. 1421373-66-1

Osimertinib mesylate

Número de catálogo B560134
Número CAS: 1421373-66-1
Peso molecular: 595.71
Clave InChI: FUKSNUHSJBTCFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Osimertinib mesylate, also known as AZD9291, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes .


Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .


Molecular Structure Analysis

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .


Chemical Reactions Analysis

Osimertinib underwent significant degradation in acidic, alkaline, and oxidative conditions . In the rest of the conditions, osimertinib mesylate was found to be stable or slight degradation was observed in photolytic condition .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

Osimertinib has been used in combination with anti-HER3 monoclonal antibodies for the treatment of NSCLC. This combination therapy engages immune-dependent tumor toxicity via STING activation .

Methods of Application

Osimertinib leads to apoptosis of tumors but simultaneously triggers inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, increased macrophage infiltration, and activated cGAS in cancer cells to produce cGAMP . This combination therapy was explored using co-culture experiments with bone marrow-derived macrophages and human PBMCs .

Results or Outcomes

The combination of osimertinib and anti-HER3 antibodies could improve the limited therapeutic and stratification options for advanced stage lung cancer patients with mutant EGFR .

Metabolism and Disposition of Osimertinib

Specific Scientific Field

This application is in the field of Pharmacokinetics and Drug Metabolism .

Summary of the Application

Research has been conducted to identify novel pathways of osimertinib disposition and potential implications for the outcome of lung cancer therapy .

Methods of Application

Recombinant cytochrome P450s and liver microsomal preparations were used to identify novel pathways of osimertinib metabolism in vitro . A panel of knockout and mouse lines humanized for pathways of drug metabolism were used to establish the relevance of these pathways in vivo .

Results or Outcomes

The study found that a P450 enzyme expressed in smokers’ lungs and lung tumors has the capacity to metabolize osimertinib. This could be a significant factor in defining the outcome of osimertinib treatment .

Longitudinal Plasma EGFR T790M Monitoring

Specific Scientific Field

This application is in the field of Molecular Oncology .

Summary of the Application

The EORTC LCG-163 APPLE study aimed to evaluate the feasibility of longitudinal plasma EGFR T790M monitoring and the best sequencing strategy from gefitinib to osimertinib therapy .

Methods of Application

Patients were randomly assigned into different arms treated with osimertinib or gefitinib until disease progression according to RECIST . The primary endpoint of the study was the PFS rate on osimertinib at 18 months after random assignment .

Results or Outcomes

The study met its primary endpoint of PFS rate on osimertinib at 18 months with a median PFS of 22.0 months . Up-front treatment with osimertinib showed a clinically meaningful lower rate of brain progression versus sequential approach .

Quantification of Osimertinib by UPLC-TOF-MS

Specific Scientific Field

This application is in the field of Pharmacokinetics .

Summary of the Application

An original analysis method was established for the quantification of osimertinib by ultra-performance liquid chromatography with time of flight mass spectrometry (UPLC-TOF-MS) in rat plasma .

Methods of Application

After protein precipitation with acetonitrile and sorafinib (internal standard, IS), they were chromatographed through a Waters XTerra MS C18 column . The mobile phase was acetonitrile and water (including 0.1% ammonia) .

Results or Outcomes

The analysis method had sufficient specificity, accuracy and precision . The UPLC-TOF-MS method for osimertinib was successfully applied into the pharmacokinetics of SD rats .

Resistance Mechanisms to Osimertinib

Specific Scientific Field

This application is in the field of Molecular Oncology .

Summary of the Application

Research has been conducted to understand the resistance mechanisms to osimertinib. In particular, the study focused on the C797S and T790M mutations .

Methods of Application

The study involved the analysis of tumor cells with the C797S and T790M mutations. The focus was on understanding the sensitivity of these cells to a combination of first- and third-generation TKIs .

Results or Outcomes

The study found that if the C797S and T790M mutations are in different alleles (in trans), the tumor cells are resistant to osimertinib but may be sensitive to a combination of first- and third-generation TKIs .

Treatment of Advanced EGFR-mutated NSCLC

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

The EORTC LCG-163 APPLE study aimed to evaluate the feasibility of longitudinal plasma EGFR T790M monitoring and the best sequencing strategy from gefitinib to osimertinib therapy .

Methods of Application

Patients were randomly assigned into different arms treated with osimertinib or gefitinib until disease progression according to RECIST . The primary endpoint of the study was the PFS rate on osimertinib at 18 months after random assignment .

Results or Outcomes

The study met its primary endpoint of PFS rate on osimertinib at 18 months with a median PFS of 22.0 months . Up-front treatment with osimertinib showed a clinically meaningful lower rate of brain progression versus sequential approach .

Safety And Hazards

Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .

Propiedades

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2070014-82-1
Record name 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101027822
Record name Osimertinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osimertinib mesylate

CAS RN

1421373-66-1
Record name 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osimertinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osimertinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSIMERTINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
147
Citations
C Talluri, S Mondal, S Biswal - Journal of Drug Delivery and …, 2019 - jddtonline.info
… Osimertinib Mesylate is used for a treatment of non small cell … for the determination of Osimertinib Mesylate (tagrisso) in … and methanol in which Osimertinib Mesylate obeys Beer …
Number of citations: 1 jddtonline.info
T Chakradhar, S Mondal, GK Vanapalli - Journal of Drug Delivery …, 2019 - jddtonline.info
… for the determination of Osimertinib Mesylate in tablet dosage … y = 125927x + 192648 Osimertinib Mesylate was subjected to stress … stability studies of Osimertinib Mesylate …
Number of citations: 4 www.jddtonline.info
T Chakradhar, S Mondal… - Journal of Drug Delivery & …, 2019 - search.ebscohost.com
… Osimertinib Mesylate is used for a treatment of non small cell … for the determination of Osimertinib Mesylate (tagrisso) in … and methanol in which Osimertinib Mesylate obeys Beer …
Number of citations: 0 search.ebscohost.com
JA Kaduk, NC Boaz, EL Markun, AM Gindhart… - Powder …, 2021 - cambridge.org
… Osimertinib mesylate is the methanesulfonate salt of osimertinib. Osimertinib mesylate (brand name … Neither patent reports crystal structure data for any osimertinib mesylate phase. …
Number of citations: 5 www.cambridge.org
T Chakradhar, S Mondal, S Biswal - researchgate.net
… Osimertinib Mesylate is used for a treatment of non small cell … for the determination of Osimertinib Mesylate (tagrisso) in … and methanol in which Osimertinib Mesylate obeys Beer …
Number of citations: 2 www.researchgate.net
J Wang - Journal of Thoracic Oncology, 2018 - jto.org
… efficacy and safety of Osimertinib Mesylate Tablets in advanced … All the patients were given Osimertinib Mesylate Tablets … Conclusion: Administration of Osimertinib Mesylate Tablets in …
Number of citations: 0 www.jto.org
A Dhuri, A Sriram, M Aalhate, S Mahajan… - Pharmaceutical …, 2023 - Taylor & Francis
Lung cancer ranks second position among the cancer-related deaths. Osimertinib mesylate (OSM) is a tyrosine-kinase-inhibitor which can effectively treat non-small cell lung cancer (…
Number of citations: 3 www.tandfonline.com
AW Erickson, PK Brastianos, S Das - JAMA network open, 2020 - jamanetwork.com
… Studies were included that reported intracranial outcomes for osimertinib mesylate in the management of intracranial metastatic disease (IMD). Records were identified from MEDLINE …
Number of citations: 28 jamanetwork.com
V Dhiman, BB Chavan, N Ramarapu… - European Journal of …, 2023 - journals.sagepub.com
… /v) stock solution was prepared to avoid precipitation of the osimertinib mesylate. The mixture of equal volume of osimertinib mesylate solution to respective stress reagents (4 N HCl at 7 …
Number of citations: 3 journals.sagepub.com
U Malapelle, B Ricciuti, S Baglivo, F Pepe… - Small Molecules in …, 2018 - Springer
… Osimertinib mesylate molecular formula is C28H33N7O2·CH4O3S and chemically belongs to mono-anilino-pyrimidine small molecule (Zhang et al. 2016). Its molecular weight is 596 g/…
Number of citations: 25 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.